molecular formula C21H22N2O5 B13402825 (S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid

(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid

Cat. No.: B13402825
M. Wt: 382.4 g/mol
InChI Key: VXGGBPQPMISJCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Ala-OH typically involves the coupling of Fmoc-protected alanine with another alanine molecule. The process begins with the protection of the amino group of alanine using the Fmoc group. This is achieved by reacting alanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The protected alanine is then coupled with another alanine molecule using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the dipeptide .

Industrial Production Methods

Industrial production of Fmoc-Ala-Ala-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that facilitate the step-by-step addition of amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and purification of the desired peptide .

Mechanism of Action

The mechanism of action of Fmoc-Ala-Ala-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains . The compound’s effects are mediated through its interactions with other amino acids and peptides, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGGBPQPMISJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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